molecular formula C14H13N5O3 B15298013 3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B15298013
M. Wt: 299.28 g/mol
InChI Key: JAHAIXLIZZGGJE-UHFFFAOYSA-N
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Description

3-[5-(Azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a derivative of the piperidine-2,6-dione (glutarimide) scaffold fused with an isoindolinone ring. The compound features an azidomethyl (-CH2N3) substituent at the 5-position of the isoindolinone moiety. This structural motif is reminiscent of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, which are known for their cereblon (CRBN)-binding activity and applications in targeted protein degradation (e.g., PROTACs) . The azide group confers unique reactivity, enabling applications in bioconjugation (e.g., click chemistry) and prodrug strategies.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

3-[6-(azidomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H13N5O3/c15-18-16-6-8-1-2-10-9(5-8)7-19(14(10)22)11-3-4-12(20)17-13(11)21/h1-2,5,11H,3-4,6-7H2,(H,17,20,21)

InChI Key

JAHAIXLIZZGGJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Formation of the Piperidine-2,6-dione Ring: This step often involves the cyclization of a suitable intermediate, such as a diamine or an amino acid derivative, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the azidomethyl group to an amine or other functional groups.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo bioorthogonal reactions, making it useful for labeling and tracking biological molecules. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound Azidomethyl (5) Not explicitly provided ~285–300 (estimated) Reactive azide for bioconjugation; potential PROTAC linker -
3-{5-[(2-Azidoethyl)amino]-1-oxo-isoindol-2-yl}piperidine-2,6-dione Azidoethylamino (5) C13H14N6O3 318.29 Extended azide chain; enhanced solubility via amino group
3-(6-Azido-1-oxo-isoindol-2-yl)piperidine-2,6-dione Azido (6) C13H11N5O3 285.26 Positional isomer; altered steric/electronic interactions
3-(5-Nitro-1-oxo-isoindol-2-yl)piperidine-2,6-dione Nitro (5) C13H11N3O5 289.24 Electron-withdrawing nitro group; potential metabolic activation
3-(5-Iodo-1-oxo-isoindol-2-yl)piperidine-2,6-dione Iodo (5) C13H10IN3O3 370.14 Bulky halogen; improved target binding affinity
3-(4-Amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione Amino (4) C13H12N4O3 272.26 Hydrogen-bond donor; metabolite of IMiDs

Key Observations:

  • Azide vs. Nitro/Iodo Groups : The azidomethyl group’s reactivity contrasts with the nitro group’s metabolic stability and the iodo group’s steric bulk. Azides enable click chemistry, while iodinated analogs may enhance binding to hydrophobic pockets .
  • Positional Isomerism: Azide substitution at position 5 vs.

Physicochemical and Pharmacological Properties

Key Observations:

  • LogP and Solubility : Azide-containing compounds exhibit moderate solubility due to polar azide groups, whereas iodo derivatives are more lipophilic .
  • Therapeutic Applications : Iodo and pyrimidine-substituted analogs are prioritized in PROTAC development, while nitro derivatives may serve as prodrugs .

Table 3: Commercial Availability and Pricing (Selected Analogs)

Compound CAS Number Supplier Price (1g) Purity Evidence ID
3-(6-Azido-isoindol-2-yl)piperidine-2,6-dione 2580178-40-9 Multiple $8–10 ≥95%
3-(5-Iodo-isoindol-2-yl)piperidine-2,6-dione Not provided AxisPharm $1,620 (1g) ≥95%
3-(1-Oxo-isoindol-2-yl)piperidine-2,6-dione 26581-81-7 Enamine, Chemenu $88–1,620 95–99.67%

Key Observations:

  • Cost Variability : Iodo-substituted derivatives command higher prices due to synthetic complexity .
  • Scalability : Azide-containing compounds are commercially accessible at lower costs, reflecting their utility in high-throughput research .

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